Cas no 40427-42-7 (propan-2-yl (4-bromophenyl)carbamate)

Propan-2-yl (4-bromophenyl)carbamate is a carbamate derivative featuring a bromophenyl substituent, offering utility as an intermediate in organic synthesis and pharmaceutical research. The presence of the 4-bromo group enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex aromatic systems. The isopropyl carbamate moiety provides stability while remaining amenable to further functionalization. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, owing to its balanced reactivity and structural versatility. Its crystalline nature ensures consistent purity, making it suitable for precise synthetic applications.
propan-2-yl (4-bromophenyl)carbamate structure
40427-42-7 structure
Product Name:propan-2-yl (4-bromophenyl)carbamate
CAS No:40427-42-7
MF:C10H12BrNO2
MW:258.111782073975
MDL:MFCD00087921
CID:925775
PubChem ID:302951
Update Time:2025-05-27

propan-2-yl (4-bromophenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • propan-2-yl (4-bromophenyl)carbamate
    • propan-2-yl N-(4-bromophenyl)carbamate
    • (4-bromo-phenyl)-carbamic acid isopropyl ester
    • (4-Brom-phenyl)-carbamidsaeure-isopropylester
    • AC1L71NY
    • Carbamic acid, 4-bromophenyl, 1-methylethyl ester
    • CTK1D6379
    • isopropyl (4-bromophenyl)carbamate
    • NSC190709
    • T0400-0331
    • DTXSID70307316
    • 40427-42-7
    • SR-01000025150
    • SR-01000025150-1
    • Z56754722
    • isopropyl 4-bromophenylcarbamate
    • AKOS001021921
    • NSC-190709
    • MGPOTYUNIPGUIA-UHFFFAOYSA-N
    • MDL: MFCD00087921
    • Inchi: 1S/C10H12BrNO2/c1-7(2)14-10(13)12-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13)
    • InChI Key: MGPOTYUNIPGUIA-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)NC(=O)OC(C)C

Computed Properties

  • Exact Mass: 257.00516
  • Monoisotopic Mass: 257.00514g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • PSA: 38.33
  • LogP: 3.47900

propan-2-yl (4-bromophenyl)carbamate Pricemore >>

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